![molecular formula C6H3BrF2N2O2 B1288947 4-Bromo-2,3-difluoro-6-nitroaniline CAS No. 626238-73-1](/img/structure/B1288947.png)
4-Bromo-2,3-difluoro-6-nitroaniline
Overview
Description
4-Bromo-2,3-difluoro-6-nitroaniline is a chemical compound with the molecular formula C6H3BrF2N2O2 . It is used in various chemical reactions due to its multiple substituents that have different chemical reactivities .
Synthesis Analysis
The synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline involves several steps. Direct bromination of aniline produces a variety of polybrominated and oxidized products, and direct nitration also leads to oxidized products . The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule .Molecular Structure Analysis
The molecular structure of 4-Bromo-2,3-difluoro-6-nitroaniline consists of a benzene ring substituted with bromo, difluoro, and nitro groups . The exact mass of the molecule is 251.93500 .Chemical Reactions Analysis
4-Bromo-2,3-difluoro-6-nitroaniline can undergo various chemical reactions due to the presence of bromo, difluoro, and nitro groups. The bromo-substituent allows Pd-catalysed coupling reaction for expanding the size of the molecule .Physical And Chemical Properties Analysis
The molecular weight of 4-Bromo-2,3-difluoro-6-nitroaniline is 253.00100 . The exact storage conditions are not available, but it is generally recommended to store such compounds in a cool, dry place in well-sealed containers .Scientific Research Applications
Synthesis of Fluorogenic Derivatizing Reagents
4-Bromo-2,3-difluoro-6-nitroaniline: is utilized in the synthesis of fluorogenic derivatizing agents such as ammonium 5-bromo-7-fluorobenzo-2-oxa-1,3-diazole-4-sulphonate . These reagents are particularly valuable in high-performance liquid chromatography (HPLC) for the detection and quantification of aminothiols, offering enhanced sensitivity and specificity.
Photoactive Material Development
The compound serves as a precursor in the development of photoactive materials like methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate . Such materials are crucial for applications in data storage, advanced sensors, and molecular switches, where light-induced structural reorganization is a key functional mechanism.
Hole-Transporting Materials for Solar Cells
In the field of renewable energy, 4-Bromo-2,3-difluoro-6-nitroaniline is used to create hole-transporting materials for perovskite solar cells . These materials facilitate the efficient movement of positive charge carriers, which is essential for the conversion of solar energy into electrical energy.
Mechanism of Action
Target of Action
4-Bromo-2,3-difluoro-6-nitroaniline is primarily used as a starting material for the preparation of antibacterial agents . Its primary targets are therefore likely to be bacterial cells, specifically the bacteria Escherichia coli and Streptococcus pyogenes .
Mode of Action
Given its use in the preparation of antibacterial agents, it can be inferred that it interacts with its targets (bacterial cells) in a way that inhibits their growth or kills them .
Biochemical Pathways
As an antibacterial agent, it likely interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication .
Result of Action
The primary result of the action of 4-Bromo-2,3-difluoro-6-nitroaniline is the inhibition of bacterial growth or the killing of bacterial cells . This makes it effective as a starting material in the preparation of antibacterial agents .
Action Environment
The action, efficacy, and stability of 4-Bromo-2,3-difluoro-6-nitroaniline can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels at a temperature of 2-8°C . It is also harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling this compound .
Safety and Hazards
properties
IUPAC Name |
4-bromo-2,3-difluoro-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQDRXXHEPIYMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619976 | |
Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2,3-difluoro-6-nitroaniline | |
CAS RN |
626238-73-1 | |
Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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